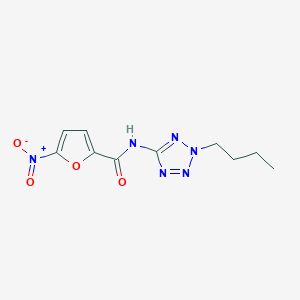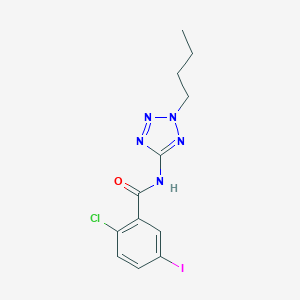
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives and has been found to exhibit various biological activities, including anti-inflammatory, neuroprotective, and analgesic effects.
Mécanisme D'action
The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is not fully understood. However, it has been suggested that N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation. N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has also been shown to activate the alpha7 nicotinic acetylcholine receptor (α7nAChR), which is involved in the regulation of various physiological processes, including inflammation and neuroprotection.
Biochemical and Physiological Effects:
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide inhibits the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has also been shown to activate the α7nAChR, which is involved in the regulation of inflammation and neuroprotection. In vivo studies have shown that N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide exhibits analgesic effects in animal models of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is its potent anti-inflammatory and neuroprotective effects. This makes it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases. Additionally, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been found to exhibit low toxicity and high bioavailability, which makes it a promising therapeutic agent. However, one of the limitations of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is its limited solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide. One of the future directions is to investigate the potential therapeutic applications of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide in various inflammatory and neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, future research could focus on the development of novel N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide analogs with improved solubility and potency. Furthermore, the mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide could be further elucidated to better understand its anti-inflammatory and neuroprotective effects. Finally, future research could investigate the potential of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide as a therapeutic agent for chronic pain.
Méthodes De Synthèse
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide can be synthesized by reacting 4,5-dichloro-2-aminobenzoic acid with 2-mercapto-5-methoxybenzothiazole in the presence of thionyl chloride. The resulting intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride to yield N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide. This synthesis method has been reported to yield N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide with high purity and yield.
Applications De Recherche Scientifique
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide is in the treatment of inflammatory diseases. N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide has been found to exhibit analgesic effects, which make it a potential candidate for the treatment of chronic pain.
Propriétés
Formule moléculaire |
C17H14Cl2N2O4S |
|---|---|
Poids moléculaire |
413.3 g/mol |
Nom IUPAC |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H14Cl2N2O4S/c1-23-10-6-8(7-11(24-2)15(10)25-3)16(22)21-17-20-14-12(26-17)5-4-9(18)13(14)19/h4-7H,1-3H3,(H,20,21,22) |
Clé InChI |
ZDYTXHKYTCPLGV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-methyl-N-{[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251165.png)

![N-[(2-butyltetrazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251167.png)
![N-[(2-butyl-2H-tetrazol-5-yl)carbamothioyl]-3,4-dichlorobenzamide](/img/structure/B251170.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251171.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-phenylacetamide](/img/structure/B251175.png)
![Dimethyl 5-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]isophthalate](/img/structure/B251177.png)
![5-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B251179.png)
![5-bromo-2-methoxy-3-methyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251180.png)
![5-bromo-2-methoxy-3-methyl-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]benzamide](/img/structure/B251181.png)
![N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B251183.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B251185.png)